molecular formula C12H18N2O4S2 B2915042 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide CAS No. 941932-08-7

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide

Cat. No.: B2915042
CAS No.: 941932-08-7
M. Wt: 318.41
InChI Key: SOIVSIDBZNOVST-UHFFFAOYSA-N
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Description

Research Applications and Value N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and virology. This molecule features a sulfonamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety, a structural framework known to exhibit diverse biological activities . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules aimed at novel therapeutic targets . Potential Mechanisms and Biological Activity Compounds containing the sulfonamide functional group are known to act as inhibitors for various enzymes . Specifically, recent research on structurally related cyclic sulfonamide analogs has demonstrated potent nanomolar antiviral activity against alphaviruses like the chikungunya virus (CHIKV) . These inhibitors are believed to function through allosteric mechanisms, directly targeting viral helicase enzymes such as nsP2hel, which are essential for viral replication . This suggests potential broad-spectrum applications for related sulfonamide compounds in developing direct-acting antiviral drugs. Furthermore, sulfonamide derivatives are extensively studied for their potential antibacterial, anticancer, and anti-inflammatory properties, often functioning by disrupting critical enzymatic pathways in pathogenic cells or modulating disease-related processes . Usage Note This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-2-8-19(15,16)13-11-5-3-6-12(10-11)14-7-4-9-20(14,17)18/h3,5-6,10,13H,2,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIVSIDBZNOVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from entering the S phase for DNA replication. This can have downstream effects on various cellular processes, including cell proliferation and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By potentially inhibiting CDK2, the compound could induce cell cycle arrest, affecting cell proliferation and potentially promoting apoptosis.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is an organic compound that belongs to the sulfonamide class of compounds. Its unique structure and functional groups have garnered attention for potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. The molecular formula is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S, and its molecular weight is approximately 280.34 g/mol. The presence of the sulfonamide group is significant as it is known to impart various biological activities.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is critical for bacterial growth and survival.
  • Interaction with Biological Pathways : The compound may interact with various signal transduction pathways and metabolic processes within cells, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit antimicrobial properties. A study on related compounds demonstrated that modifications in the structure could enhance activity against specific pathogens. For instance, derivatives with hydroxyl or methoxy groups at the para position showed improved antitubercular activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis .

Anticancer Potential

Sulfonamide derivatives have also been explored for anticancer activity. A structure-activity relationship (SAR) analysis showed that certain modifications could lead to enhanced cytotoxic effects against cancer cell lines. For example, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated that while some derivatives had potent activity against gram-positive bacteria, the presence of specific substituents influenced overall efficacy. The study highlighted the importance of structural modifications in optimizing biological activity .

CompoundMIC (µg/mL)Log P
3a6.252.44
3b6.252.32
3c252.53
3d1002.55
3e252.86

Cardiovascular Effects

Another investigation focused on the cardiovascular effects of benzenesulfonamides, including derivatives similar to this compound. This study assessed changes in perfusion pressure in isolated heart models and found that certain compounds could modulate vascular resistance .

Comparison with Similar Compounds

TAK632 (Pan-RAF Inhibitor)

  • Structure : Unlike the target compound, TAK632 is a bivalent inhibitor designed to target RAF dimer conformations.
  • Mechanism : Induces αC-in/αC-in BRAF dimer conformations, contrasting with selective BRAFV600E inhibitors that stabilize αC-out/αC-out dimers .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

  • Structure: Shares a sulfonamide group but incorporates a pyrazolopyrimidine-chromenone scaffold for kinase inhibition .
  • Biological Relevance : Demonstrated as a RAF kinase inhibitor (melting point: 211–214°C; molecular weight: 616.9 g/mol). The target compound’s simpler structure may limit its kinase selectivity compared to this more complex analog .

Sulfonamides in Fluorescence Imaging

N-(3-(Naphthalen-1-ylamino)propyl)propane-1-sulfonamide (Compound 2a)

  • Structure : Contains a propane-1-sulfonamide group linked to a naphthalene-amine moiety .
  • Application : Used as a precursor for near-infrared (NIR) fluorescence probes. The target compound’s phenyl-isothiazolidine group may alter fluorescence properties due to differences in electron delocalization .

Anti-Amyloidogenic Sulfonamides

N-(Isobutyl)-3-(isobutylamino)propane-1-sulfonamide

  • Structure : A branched sulfonamide with isobutyl substituents .
  • The target compound’s rigid isothiazolidine ring could enhance binding specificity to amyloidogenic targets compared to flexible alkyl chains in this analog .

Structural Analogs with Isothiazolidine Moieties

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide

  • Structure : Features a methyl-substituted phenyl-isothiazolidine core and a methylsulfonylphenyl group (molecular weight: 436.5 g/mol) .

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